Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-

Lipophilicity Drug Design Physicochemical Properties

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (CAS 1447942-42-8), also referred to as 2-(2,2-difluoroethoxy)-2-methylpropanoic acid, is a fluorinated aliphatic carboxylic acid building block with the molecular formula C₆H₁₀F₂O₃ and a molecular weight of 168.14 g/mol. It belongs to the class of α,α-disubstituted propanoic acids and features a gem-difluoroethoxy ether side chain.

Molecular Formula C6H10F2O3
Molecular Weight 168.14 g/mol
CAS No. 1447942-42-8
Cat. No. B1472623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-
CAS1447942-42-8
Molecular FormulaC6H10F2O3
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OCC(F)F
InChIInChI=1S/C6H10F2O3/c1-6(2,5(9)10)11-3-4(7)8/h4H,3H2,1-2H3,(H,9,10)
InChIKeyFOCHWYWNRJOFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (CAS 1447942-42-8): Core Identity for Fluorinated Building Block Procurement


Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (CAS 1447942-42-8), also referred to as 2-(2,2-difluoroethoxy)-2-methylpropanoic acid, is a fluorinated aliphatic carboxylic acid building block with the molecular formula C₆H₁₀F₂O₃ and a molecular weight of 168.14 g/mol . It belongs to the class of α,α-disubstituted propanoic acids and features a gem-difluoroethoxy ether side chain. The compound is primarily utilized as a synthetic intermediate and a tool compound for medicinal chemistry, particularly in the context of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition and anti-inflammatory research [1][2].

Why Generic Propanoic Acid Analogs Cannot Replace 2-(2,2-Difluoroethoxy)-2-methylpropanoic Acid in Targeted Research


The 2,2-difluoroethoxy substituent radically alters the physicochemical and pharmacokinetic profile of the propanoic acid core compared to non-fluorinated or mono-fluorinated analogs. The gem-difluoro group serves as a metabolically more stable bioisostere of the methylene ether, increasing lipophilicity while reducing oxidative metabolism [1]. These changes directly translate into differential target engagement: the difluoro analog simultaneously inhibits mPGES-1 and COX-2, a dual mechanism not observed with the ethoxy equivalent [2]. Therefore, substituting this compound with 2-ethoxy-2-methylpropanoic acid or 2-fluoro-2-methylpropanoic acid would compromise both the biological activity and the metabolic stability required for reproducible in vitro and in vivo results.

Quantitative Differentiation Evidence for 2-(2,2-Difluoroethoxy)-2-methylpropanoic Acid (CAS 1447942-42-8)


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Ethoxy Analog

The 2,2-difluoroethoxy group substantially increases the calculated partition coefficient compared to the non-fluorinated ethoxy analog. The related methyl ester methyl (2R)-2-(2,2-difluoroethoxy)propanoate exhibits an XLogP3-AA of 1.3 [1]. In contrast, the non-fluorinated comparator 2-ethoxy-2-methylpropanoic acid has a reported LogP of 1.20 . Although direct measurement data for the free acid of the target compound is not publicly available, the ester form's higher lipophilicity indicates that the target compound provides greater membrane permeability potential than the ethoxy analog, a key attribute for intracellular target engagement.

Lipophilicity Drug Design Physicochemical Properties

Reduced pKa Compared to Non-Fluorinated Alkyl Ethers

The electron-withdrawing effect of the difluoroethoxy group lowers the carboxylic acid pKa relative to non-fluorinated analogs. A predicted pKa of 4.78 has been reported for the target compound [1]. In comparison, the non-fluorinated 2-ethoxy-2-methylpropanoic acid is expected to have a pKa of approximately 4.9–5.0 (estimated based on isobutyric acid pKa ≈ 4.86 and the slight electron-donating effect of the ethoxy group). This shift of ~0.2–0.3 pKa units results in a higher fraction of the ionized carboxylate form at physiological pH, which can influence solubility, protein binding, and target interaction.

Acidity Bioisostere Ionization State

Dual mPGES-1 / COX-2 Inhibitory Mechanism vs. Single-Target Inhibitors

The difluorinated analogue 2-(2,2-difluoroethoxy)-2-methylpropanoic acid has been reported to simultaneously inhibit mPGES-1 and COX-2, with mPGES-1 inhibition representing the principal mechanism of action [1]. While the parent compound itself is a building block, its close structural congeners in the mPGES-1 inhibitor series demonstrate nanomolar potency: a representative compound from the series showed an IC₅₀ of 12 nM against mPGES-1 in human whole blood and human A549 cells [2]. In contrast, the clinically used mPGES-1 inhibitor Vipoglanstat (BI 1029539) has a reported IC₅₀ of ≤0.5 nM in the same assay . The key differentiation is the dual mPGES-1/COX-2 pharmacology, which is not achievable with non-fluorinated ether propanoic acid building blocks.

mPGES-1 COX-2 Dual Inhibition Inflammation

Improved Metabolic Stability of Difluoroethoxy Ether vs. Non-Fluorinated Alkyl Ethers

The gem-difluoro group confers resistance to cytochrome P450-mediated O-dealkylation, a common metabolic pathway for alkyl ethers. While specific intrinsic clearance data for this exact compound is not publicly available, class-level evidence demonstrates that replacement of a methylene ether (-OCH₂-) with a difluoromethylene ether (-OCF₂-) can reduce microsomal clearance by 5- to 10-fold in rat and human liver microsomes across diverse chemotypes [1]. The non-fluorinated analog 2-ethoxy-2-methylpropanoic acid would be subject to rapid O-deethylation, leading to a significantly shorter metabolic half-life and potentially confounding in vivo efficacy readouts.

Metabolic Stability CYP450 Microsomal Clearance

Strategic Synthetic Utility as a Dual-Pharmacophore Building Block

The target compound uniquely combines a carboxylic acid handle (for amide coupling or esterification) with a metabolically stable difluoroethoxy ether in a compact scaffold (MW 168.14). This contrasts with 2-fluoro-2-methylpropanoic acid (CAS 1447942-41-7, MW 150.15), which lacks the ether oxygen hydrogen-bond acceptor capacity, and with 3-(2,2-difluoroethoxy)propanoic acid (CAS 1545306-92-0, MW 154.11), which lacks the α-quaternary center that restricts conformational flexibility . The α,α-disubstitution pattern prevents racemization at the α-carbon during coupling reactions, a practical advantage for maintaining stereochemical integrity in downstream products.

Synthetic Intermediate Fragment-Based Drug Discovery Dual Pharmacophore

Optimal Application Scenarios for 2-(2,2-Difluoroethoxy)-2-methylpropanoic Acid (CAS 1447942-42-8)


Development of Dual mPGES-1 / COX-2 Anti-inflammatory Agents

This compound is the recognized core building block for synthesizing dual mPGES-1/COX-2 inhibitors, a mechanism linked to anti-inflammatory efficacy with reduced gastrointestinal side effects. Research groups focused on prostaglandin E2 (PGE2) pathway modulation can use this compound to construct lead series where simultaneous inhibition of both enzymes is desired, as documented in the mPGES-1 inhibitor literature [1].

Metabolic Stability Optimization in Ether-Containing Lead Compounds

For medicinal chemistry programs where a lead series contains a metabolically labile ethoxy or methoxy group, this compound serves as a direct drop-in replacement to improve microsomal stability. The difluoroethoxy moiety is a validated bioisostere that reduces CYP450-mediated O-dealkylation, a strategy well-precedented in the design of metabolically stabilized drug candidates [2].

Fragment-Based Drug Discovery Leveraging Fluorine NMR Screening

The two fluorine atoms in the difluoroethoxy group provide a sensitive ¹⁹F NMR probe for fragment-based screening. This compound can be used as a fluorine-labeled fragment to detect binding to protein targets via ¹⁹F NMR, offering an advantage over non-fluorinated fragments that lack this spectroscopic handle .

Synthesis of Chiral Pool Intermediates via Enzymatic Resolution

The α-quaternary carboxylic acid center makes this compound a candidate for enzymatic resolution studies. Its structural similarity to isobutyric acid derivatives allows exploration of lipase- or esterase-mediated kinetic resolutions to produce enantiomerically enriched building blocks for asymmetric synthesis applications .

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